3-Chloro-2-ethoxybenzaldehyde
Overview
Description
3-Chloro-2-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Raman Spectroscopic Studies
Raman spectroscopic studies have been utilized to analyze the molecular interactions in binary mixtures involving compounds similar to 3-chloro-2-ethoxybenzaldehyde. These studies focus on the vibrational relaxation of the CO stretching band, indicating the potential of this compound in understanding molecular interactions in various solvents. This research highlights the self-associated nature and the formation of hydrogen-bonded complexes in related solute molecules, which can be crucial for applications in chemical analysis and material science (Ramakrishnan et al., 2009).
Vibrational Dynamics
The vibrational dynamics of compounds structurally related to this compound have been assessed through INS spectroscopy combined with periodic DFT calculations. This research provides insights into the dynamics of these molecules in the solid state, emphasizing the potential of this compound in materials science, especially in understanding the vibrational properties of organic compounds (Ribeiro-Claro et al., 2021).
Catalytic Applications
Significant rate enhancements and improved yields of 1,3-dipolar cycloaddition reactions have been observed when using compounds related to this compound as dipolarophiles in air and moisture stable ionic liquids. This research demonstrates the potential catalytic applications of this compound in organic synthesis, offering a promising avenue for the development of new catalytic processes (Dubreuil & Bazureau, 2000).
Photoreactivity Studies
The photoreactivity of halogen- and methoxy-substituted benzaldehydes, akin to this compound, has been explored in cryogenic inert matrices. These studies shed light on the UV-induced conformational isomerization and photochemistry of these compounds, offering valuable information for applications in photochemistry and the development of photoreactive materials (Ildiz et al., 2019).
Antioxidant Activity
Research into the synthesis and evaluation of compounds structurally related to this compound for their antioxidant activity has been conducted. This includes the investigation of halogenated vanillin derivatives, highlighting the potential of this compound in the development of new antioxidant agents (Rijal et al., 2022).
Safety and Hazards
The safety information for 3-Chloro-2-ethoxybenzaldehyde indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . The recommended precautionary statements include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-chloro-2-ethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKCZHSKXMXWSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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